![molecular formula C13H11F3N2O B1423060 N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 1183362-22-2](/img/structure/B1423060.png)

N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline

Overview

Description

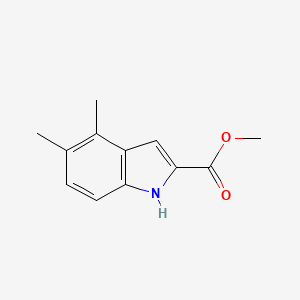

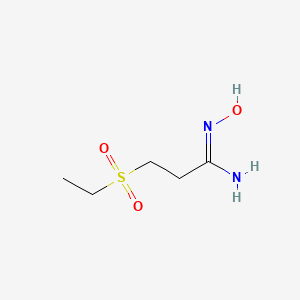

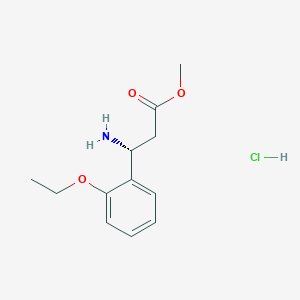

“N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline” is a chemical compound with the molecular formula C8H8F3N . It is a derivative of aniline, a benzene ring substituted with an amino group at position 1 and a trifluoromethyl group at position 4 . It is a member of (trifluoromethyl)benzenes .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . The synthesis of trifluoromethylpyridines and its derivatives has been achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline” can be found in various chemical databases .Scientific Research Applications

Electroluminescence Application

N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline has been used in the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes have applications in organic light-emitting diodes (OLEDs) due to their efficient electroluminescence properties. The synthesized complexes demonstrate significant emission in the blue to red region and have been incorporated in OLED devices, showing excellent performance with high external quantum efficiency (Vezzu et al., 2010).

Synthesis of Amyloid Imaging Agents

This compound is also instrumental in the synthesis of specific N-monomethylarylamines. These amines are crucial for developing compounds like (E)-2-bromo-5-(4-methylaminostyryl)pyridine, potentially useful as amyloid imaging agents for Alzheimer’s disease. The synthesis method provides high yields and is significant for medical applications, particularly in neurodegenerative disease research (Peng et al., 2009).

Fungicide Application

In the context of agriculture, this compound has been identified in the structure of fluazinam, a fungicide. The crystal structure of fluazinam, which includes N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline, shows unique interactions like hydrogen bonds and pi interactions that contribute to its efficacy as a fungicide (Jeon et al., 2013).

GPR119 Agonist Optimization

This chemical has been used in the discovery and optimization of novel agonists of GPR119, a receptor implicated in the regulation of glucose homeostasis. Its modification leads to increased efficacy and improved pharmacokinetic properties, important for the treatment of metabolic disorders (Wang et al., 2014).

Dielectric Studies

It plays a role in the study of electric dipole moments in various chemical compounds. Investigations into the dipole moments of aniline and its derivatives, including N-methyl derivatives, provide insights into the electronic structure and behavior of these molecules in different solvents (Cumper & Singleton, 1967).

Mechanism of Action

Target of Action

It is known that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of SM cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound could be involved in the formation of new carbon-carbon bonds .

Pharmacokinetics

The compound has a boiling point of 105-106 °c/20 mmhg and a density of 12394 g/mL at 25 °C .

Result of Action

In the context of sm cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds .

Action Environment

It is known that the success of sm cross-coupling reactions, in which the compound may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Future Directions

properties

IUPAC Name |

N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O/c1-17-10-3-5-11(6-4-10)19-12-7-2-9(8-18-12)13(14,15)16/h2-8,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPKCSDOQIIDTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride](/img/structure/B1422986.png)

![N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide](/img/structure/B1422988.png)

![3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid](/img/structure/B1422994.png)